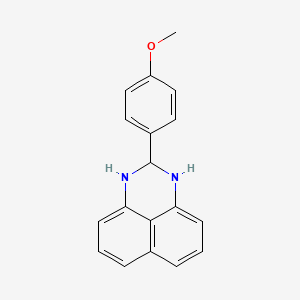

2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine

Description

Overview of the Perimidine Ring System in Contemporary Research

Perimidines are a class of heterocyclic compounds characterized by a pyrimidine (B1678525) ring fused to a naphthalene (B1677914) moiety at its 1 and 8 positions. This unique structural arrangement, where a one-carbon unit bridges the two nitrogen atoms of 1,8-diaminonaphthalene (B57835), results in a fascinating electronic structure. imist.ma The perimidine system is considered π-amphoteric, meaning it exhibits both π-electron-deficient and π-electron-rich characteristics. researchgate.net This dual nature makes the perimidine core an intriguing subject for chemical research.

Contemporary research on perimidines is multifaceted, spanning from fundamental synthetic methodology to materials science and medicinal chemistry. The versatility of the perimidine moiety has made it a valuable building block in the creation of complex molecular architectures. researchgate.net Perimidine derivatives have found applications as coloring agents, dye intermediates for polymers and fibers, and as precursors for novel carbene ligands. nih.goveurjchem.com

Academic Significance of Dihydroperimidine Derivatives

Dihydroperimidines, specifically 2,3-dihydro-1H-perimidines, are reduced forms of perimidines that have emerged as a significant subclass with a broad spectrum of biological activities. These compounds have been investigated for their potential as antitumor, antimicrobial, antifungal, and anti-ulcer agents. nih.goveurjchem.com The academic interest in dihydroperimidine derivatives is fueled by their accessible synthesis and the potential for diverse functionalization at the 2-position of the heterocyclic ring.

The general and most common method for the synthesis of 2,3-dihydro-1H-perimidines involves the condensation reaction between 1,8-diaminonaphthalene and a variety of carbonyl compounds, such as aldehydes and ketones. nih.gov This reaction is often catalyzed by acids and can be carried out under various conditions, including the use of greener and more sustainable methods. nih.gov The academic significance of these derivatives lies in the exploration of new synthetic routes, the study of their reaction mechanisms, and the evaluation of their biological and pharmacological properties. nih.govresearchgate.net

Specific Research Focus on 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine

Within the broader family of dihydroperimidine derivatives, this compound stands out as a representative example of a 2-aryl-substituted dihydroperimidine. The presence of the methoxyphenyl group at the 2-position can significantly influence the electronic properties and biological activity of the molecule. This specific compound serves as a model for studying the impact of electron-donating substituents on the perimidine core.

The primary research focus for this compound, and others like it, is its synthesis, structural characterization, and the exploration of its potential applications. The synthesis typically involves the reaction of 1,8-diaminonaphthalene with 4-methoxybenzaldehyde (B44291). Various catalytic systems have been explored to improve the efficiency and environmental friendliness of this transformation. nih.gov Detailed spectroscopic analysis is crucial for confirming the structure and understanding the bonding within the molecule. While extensive research on this specific molecule is not as widespread as for some other derivatives, its structural motif is common in studies exploring the antimicrobial and anticancer activities of the dihydroperimidine class. researchgate.netmdpi.com

Research Findings on this compound

Synthesis and Characterization

The synthesis of this compound is a straightforward yet well-studied reaction in heterocyclic chemistry. The most common approach is the condensation of 1,8-diaminonaphthalene with 4-methoxybenzaldehyde. A variety of catalysts can be employed to facilitate this reaction, ranging from traditional acid catalysts to more modern and sustainable options like nano-catalysts. kashanu.ac.ir

For instance, one study reports the synthesis of a similar compound, 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine, using nano-γ-Al2O3/BFn as a catalyst, which resulted in a yellow solid with a melting point of 205-207 °C. kashanu.ac.ir The characterization of these compounds relies heavily on spectroscopic methods.

Below is a table summarizing typical spectroscopic data for a closely related compound, which can be considered representative for this compound.

| Spectroscopic Data for 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine | |

| Technique | Observed Peaks/Shifts |

| FT-IR (KBr, cm⁻¹) | 1024 (C-O), 1263 (C-N), 1379 (CH₃ bend), 1599, 1610 (C=C), 3340 (N-H) |

| ¹H NMR (DMSO-d₆, ppm) | 3.75 (s, 6H, OCH₃), 5.30 (s, 1H, CH-2), 6.50 (d, 2H), 6.80-7.20 (m, 6H, Ar-H), 8.80 (s, 2H, NH) |

Note: The data presented is for a closely related compound and serves as an illustrative example.

Potential Applications

Research into the applications of 2-aryl-2,3-dihydro-1H-perimidine derivatives has revealed a range of potential biological activities. Studies on similar compounds have demonstrated notable antimicrobial and anticancer properties.

Antimicrobial Activity:

Several studies have investigated the antibacterial and antifungal potential of 2-substituted-2,3-dihydro-1H-perimidines. For example, a series of these compounds were tested against various bacterial strains. While some derivatives showed moderate activity against Staphylococcus aureus, others were found to be more effective against Escherichia coli. researchgate.net The specific activity of this compound would require targeted screening, but the general activity of the class suggests its potential in this area.

A representative table of antimicrobial activity for a series of 2-substituted-2,3-dihydro-1H-perimidines is shown below.

| Compound | Zone of Inhibition (mm) vs. E. coli |

| 2-phenyl-2,3-dihydro-1H-perimidine | ++ |

| 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine | +++ |

| 2-(4-nitrophenyl)-2,3-dihydro-1H-perimidine | ++++ |

Key: ++ (10-20mm), +++ (21-35mm), ++++ (36-50mm). Data is illustrative of the class of compounds. researchgate.net

Anticancer Activity:

The perimidine scaffold is also of interest in the development of anticancer agents. Research has shown that certain benzimidazole (B57391) and perimidine derivatives exhibit significant anticancer activity. mdpi.com The mechanism of action is often related to their ability to interact with DNA or inhibit key enzymes involved in cell proliferation. While specific studies on the anticancer activity of this compound are limited in the public domain, the structural similarity to other biologically active heterocyclic compounds makes it a candidate for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-21-14-10-8-13(9-11-14)18-19-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11,18-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVXEGFUIMYAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292571 | |

| Record name | 2-(4-methoxyphenyl)-2,3-dihydro-1h-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-09-1 | |

| Record name | NSC83709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-2,3-dihydro-1h-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Comprehensive Spectroscopic Methodologies for Structural Assignment

The structural assignment of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine has been achieved through a combination of sophisticated spectroscopic techniques. A comprehensive study involving Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy, alongside mass spectrometry, has provided a complete picture of its molecular and electronic structure openaccesspub.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy in 1D and 2D Experiments

The molecular structure of this compound (MPDP) has been characterized using ¹H and ¹³C NMR spectroscopy openaccesspub.org. While the detailed spectral data from the primary study by Nathiya and colleagues were not fully accessible, the research confirms that both ¹H and ¹³C NMR spectra were recorded to elucidate the compound's structure openaccesspub.org. These analyses are fundamental in determining the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For comparison, related 2,3-dihydro-1H-perimidine derivatives exhibit characteristic signals. For instance, the proton at the C2 position typically appears as a singlet, with other aromatic protons of the perimidine and substituted phenyl rings showing complex multiplet patterns. The NH protons of the perimidine moiety also give rise to a characteristic signal scielo.org.za. In the ¹³C NMR spectra of similar compounds, the C2 carbon of the dihydroperimidine ring shows a signal in a distinct region, and the aromatic carbons can be assigned based on their chemical shifts and substitution patterns scielo.org.za.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis

The functional groups present in this compound were identified using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy openaccesspub.org. The FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum was recorded in the 4000–50 cm⁻¹ range openaccesspub.org.

In similar perimidine structures, the N-H stretching vibrations are typically observed as a medium to sharp peak in the region of 3300–3400 cm⁻¹ scielo.org.za. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches are found below this value. The C=C stretching vibrations of the aromatic rings are expected in the 1600–1450 cm⁻¹ region. The C-N and C-O stretching vibrations also give rise to characteristic bands in the fingerprint region of the spectra. A complete vibrational analysis based on Potential Energy Distribution (PED) calculations was also performed to assign the observed vibrational bands openaccesspub.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of this compound were investigated using UV-Vis spectroscopy. The absorption spectrum was recorded in a methanol (B129727) solution in the 200–500 nm range openaccesspub.org. The observed electronic transitions are typically due to π → π* and n → π* transitions within the aromatic systems of the perimidine and methoxyphenyl moieties. The specific absorption maxima (λmax) provide insights into the electronic structure and conjugation within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound was not found in the searched literature, this technique is crucial for confirming the molecular formula of a compound. HRMS provides a highly accurate mass-to-charge ratio (m/z), which allows for the determination of the elemental composition. For this compound (C₁₈H₁₆N₂O), the predicted monoisotopic mass is 276.1263 g/mol . Predicted collision cross-section values for various adducts have also been calculated, which can aid in its identification in complex mixtures.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 277.13353 | 164.6 |

| [M+Na]⁺ | 299.11547 | 171.9 |

| [M-H]⁻ | 275.11897 | 166.5 |

| [M+NH₄]⁺ | 294.16007 | 178.5 |

| [M+K]⁺ | 315.08941 | 164.5 |

| [M+H-H₂O]⁺ | 259.12351 | 155.0 |

| [M+HCOO]⁻ | 321.12445 | 178.7 |

X-ray Crystallographic Analysis of this compound and its Analogues

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystal structure of a closely related analogue, (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine, provides valuable insights into the solid-state molecular architecture of this class of compounds researchgate.net.

Determination of Solid-State Molecular Architecture

The X-ray crystallographic analysis of (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine, crystallized as an acetonitrile monosolvate, reveals key structural features researchgate.net. The molecule consists of a naphthalene (B1677914) ring system fused to a dihydropyrimidine ring, with a methoxyphenyl group attached at the 2-position via a styryl linker researchgate.net.

The planes of the naphthalene ring system and the methoxyphenyl ring are nearly perpendicular to each other, with a dihedral angle of 87.61(6)° researchgate.net. The dihydropyrimidine ring adopts an envelope conformation, with the methine carbon atom as the flap researchgate.net. In the crystal, molecules are linked by N—H···N hydrogen bonds involving the acetonitrile solvent molecule, forming zigzag chains researchgate.net.

Crystallographic Data for (E)-2-(4-methoxystyryl)-2,3-dihydro-1H-perimidine acetonitrile monosolvate researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈N₂O·CH₃CN |

| Molecular Weight | 343.42 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8128 (7) |

| b (Å) | 8.4641 (7) |

| c (Å) | 14.7427 (14) |

| α (°) | 79.513 (7) |

| β (°) | 83.861 (7) |

| γ (°) | 77.076 (7) |

| Volume (ų) | 932.11 (15) |

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing arrangement and the nature of intermolecular forces within the crystal lattice of this compound cannot be conducted at this time. Such an analysis, which would detail aspects like hydrogen bonding networks, van der Waals forces, and potential π-π stacking interactions, is contingent upon the determination of the compound's crystal structure through techniques like X-ray crystallography. Without this experimental data, any discussion on the spatial arrangement of molecules in the solid state would be speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory has emerged as a powerful tool for investigating the properties of complex organic molecules. For 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, calculations are commonly performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, which provides a reliable balance between computational cost and accuracy for predicting molecular properties. openaccesspub.org

The initial step in computational analysis involves geometry optimization, a process where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. niscpr.res.in For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles of its ground state. openaccesspub.org This optimized structure is crucial as it serves as the foundation for all subsequent property calculations, including vibrational and electronic analyses. niscpr.res.in The energetic profile provides information on the molecule's stability.

Table 1: DFT Method for Geometry Optimization

| Parameter | Specification |

|---|---|

| Theory Level | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Objective | To find the minimum energy (most stable) molecular structure. openaccesspub.org |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the specific vibrational modes corresponding to the functional groups within this compound. openaccesspub.org These theoretical predictions are often compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. openaccesspub.orgijrar.org

A Potential Energy Distribution (PED) analysis is employed to provide a detailed assignment of each vibrational mode. openaccesspub.org PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode, offering a precise understanding of the molecule's dynamic behavior. openaccesspub.orgnih.gov This analysis is often carried out using specialized software such as VEDA4. openaccesspub.org

Table 2: Vibrational Analysis Summary

| Analysis Type | Purpose and Findings |

|---|---|

| Harmonic Frequency Calculation | Predicts theoretical FT-IR and FT-Raman spectra and allows for the assignment of vibrational modes. openaccesspub.org |

| Potential Energy Distribution (PED) | Provides a complete analysis of vibrational modes by quantifying the contribution of each functional group to the vibration. openaccesspub.org |

The electronic properties of a molecule are primarily understood through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govschrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.net

A small energy gap suggests that the molecule is highly polarizable, has high chemical reactivity, and requires less energy for electronic excitation. nih.govschrodinger.com For this compound, the HOMO is typically localized around the perimidine ring system, which is rich in π-electrons, while the LUMO is distributed across the phenyl ring. amazonaws.com The energy gap indicates the potential for intramolecular charge transfer within the molecule. openaccesspub.orgresearchgate.net

Table 3: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital (electron-donating ability). openaccesspub.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (electron-accepting ability). openaccesspub.org |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO. A key indicator of chemical reactivity and kinetic stability. openaccesspub.orgresearchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a localized, bond-oriented framework. wisc.edu This method investigates intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. nih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.govwisc.edu For this compound, NBO analysis is used to study the intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization between the perimidine and methoxyphenyl rings. openaccesspub.org

Table 4: NBO Analysis Details

| Concept | Significance |

|---|---|

| Donor-Acceptor Interactions | Examines electron delocalization from filled bonding or lone pair orbitals to empty antibonding orbitals. nih.gov |

| Stabilization Energy (E(2)) | Quantifies the energy of hyperconjugative interactions, indicating the degree of intramolecular stabilization. wisc.edu |

| Intramolecular Charge Transfer (ICT) | Reveals the pathways of electron density movement within the molecule, contributing to its electronic properties. openaccesspub.org |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net

Typically, regions of negative potential (shown in red and yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net Conversely, regions of positive potential (shown in blue) indicate electron-deficient areas, which are prone to nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, the MEP map helps identify the reactive sites, with negative potential concentrated around the nitrogen atoms of the perimidine ring and the oxygen atom of the methoxy (B1213986) group. openaccesspub.org Mulliken atomic charge analysis further quantifies the charge distribution on an atom-by-atom basis. openaccesspub.orgresearchgate.net

Table 5: MEP Map Interpretation

| Color Code | Electrostatic Potential | Interpretation |

|---|---|---|

| Red/Yellow | Negative | Electron-rich region; site for electrophilic attack. researchgate.net |

| Green | Neutral | Region of zero potential. |

| Blue | Positive | Electron-deficient region; site for nucleophilic attack. researchgate.net |

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. amazonaws.com Global reactivity descriptors, such as chemical hardness (η), electronegativity (χ), and the global electrophilicity index (ω), are derived from HOMO and LUMO energies and provide a general measure of a molecule's stability and reactivity. amazonaws.com

For a more detailed understanding, local reactivity is analyzed using Fukui functions. scm.com These functions identify which atoms within a molecule are most likely to be involved in a chemical reaction. pku.edu.cn The Fukui function f(r) helps pinpoint the preferred sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). amazonaws.comamazonaws.com This analysis is critical for predicting the regioselectivity of chemical reactions involving the perimidine derivative. pku.edu.cn

Table 6: Key Chemical Reactivity Descriptors

| Descriptor | Definition and Significance |

|---|---|

| Chemical Hardness (η) | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. amazonaws.com |

| Electronegativity (χ) | Measures the power of a molecule to attract electrons. amazonaws.com |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. amazonaws.com |

| Fukui Functions | Local reactivity descriptor that identifies the most reactive sites within a molecule for electrophilic and nucleophilic attacks. amazonaws.comscm.com |

Table of Mentioned Compounds

Non-Linear Optical (NLO) Properties Calculations (e.g., Hyperpolarizability)

Theoretical calculations have been employed to investigate the non-linear optical (NLO) properties of this compound. These properties are significant as molecules with high NLO activity have potential applications in optoelectronics, optical data processing, and optical switching technologies. nih.govnih.gov The NLO behavior of organic molecules is often linked to intramolecular charge transfer, which can be enhanced by the presence of electron donor and acceptor groups connected by a π-conjugated system. nih.gov

For this compound, quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level have been used to determine its NLO characteristics. openaccesspub.org The key parameters calculated include the dipole moment (μ), the mean polarizability (α₀), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β₀). openaccesspub.org

The first-order hyperpolarizability (β₀) is a critical measure of a molecule's NLO response. A high β₀ value suggests a strong second-order NLO response. The computed value for this compound indicates a significant NLO response. openaccesspub.org The components of the hyperpolarizability tensor (βx, βy, βz) and the total hyperpolarizability are derived from the theoretical calculations. The results from these computations are summarized in the table below. openaccesspub.org

| Parameter | Calculated Value |

|---|---|

| μ (Debye) | 2.197 |

| α₀ (esu) | -0.315 x 10-23 |

| Δα (esu) | -0.589 x 10-23 |

| β₀ (esu) | 1.189 x 10-30 |

Thermodynamic Parameter Computations

The thermodynamic properties of this compound have been calculated theoretically using the B3LYP/6-311++G(d,p) basis set. openaccesspub.org These computations provide insights into the thermal behavior and stability of the molecule at different temperatures. The key parameters determined include the zero-point vibrational energy, thermal energy, specific heat capacity (Cv), and entropy (S). openaccesspub.org

These parameters are derived from vibrational analysis performed at the same level of theory. The calculations reveal the relationship between temperature and the thermodynamic functions. As temperature increases, the thermal energy, specific heat capacity, and entropy of the molecule are all observed to increase due to the intensification of molecular vibrations. openaccesspub.org The computed thermodynamic data are presented in the following table.

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (kcal·mol-1) | 241.97 |

| Thermal Energy (kcal·mol-1) | 255.94 |

| Specific Heat Capacity (Cv) (cal·mol-1·K-1) | 85.01 |

| Entropy (S) (cal·mol-1·K-1) | 128.02 |

Conformational Analysis and Stability

While specific conformational analysis for this compound is not extensively detailed in the searched literature, insights can be drawn from crystallographic studies of closely related compounds, such as 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. mdpi.com The core 2,3-dihydro-1H-perimidine fragment consists of a planar naphthalene (B1677914) ring system fused to a six-membered heterocyclic ring. mdpi.com

This six-membered hetero-ring, containing the N-C-N group, typically adopts a non-planar conformation. In the case of the imidazolyl-substituted analogue, the hetero-ring is found to be in an envelope conformation. mdpi.com This means that five of the atoms are nearly coplanar, while one atom (in this case, the sp³-hybridized carbon atom at position 2) is out of the plane. The N-C-N group is hinged with respect to the plane of the naphthalene ring system. mdpi.com Given the structural similarity, it is highly probable that the dihydro-perimidine ring in this compound also adopts a stable envelope or a similar twisted conformation to accommodate the tetrahedral geometry of the C2 carbon. The substituent at the C2 position (the 4-methoxyphenyl (B3050149) group) would occupy a pseudo-equatorial or pseudo-axial position depending on the specific puckering of the ring.

Intermolecular Interaction Energy Calculations (e.g., Solvate Interactions)

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of a compound. For the 2,3-dihydro-1H-perimidine scaffold, interactions with solvent molecules can be significant, leading to the formation of stable solvates. mdpi.com

Theoretical calculations have been performed on the solvate of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine with methanol (B129727) to quantify the energies of these interactions. mdpi.com The crystal structure of this compound reveals that it crystallizes with one molecule of methanol, which is involved in a network of hydrogen bonds. mdpi.com The primary interactions stabilizing the crystal structure are O–H···N and N–H···O hydrogen bonds between the perimidine derivative and the methanol molecule. mdpi.com

The interaction energies for these hydrogen bonds have been computed. The strongest interaction was found between the methanol molecule and the imidazole (B134444) moiety of the perimidine derivative. mdpi.com While these specific values are for a different C2-substituted perimidine, they provide a quantitative example of the types and strengths of interactions that this compound could form with protic solvents like methanol. The methoxy group and the N-H groups on the perimidine core are potential sites for hydrogen bonding.

| Interacting Fragments | Interaction Type | Calculated Energy (kJ·mol-1) |

|---|---|---|

| Methanol and Imidazole Moiety | Hydrogen Bonding (O-H···N) | -34.6 |

| 1H-perimidine and Methanol | Hydrogen Bonding (N-H···O) | Not explicitly separated |

Reactivity Profiles and Chemical Transformations

Derivatization Strategies and Functionalization of the Dihydroperimidine Core

The functionalization of the 2,3-dihydro-1H-perimidine core, subsequent to its initial synthesis, offers pathways to modify the compound's properties. Derivatization typically targets the nucleophilic secondary amine (N-H) groups within the dihydro-diazine ring.

Strategies for derivatization can be broadly categorized into N-alkylation and N-acylation. While the majority of literature focuses on creating diversity by varying the aldehyde component during the initial condensation with 1,8-diaminonaphthalene (B57835), post-synthesis functionalization is a viable, albeit less explored, route. academicjournals.org

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved under basic conditions. This reaction is analogous to the N-alkylation of other nitrogen-containing heterocycles, such as indazoles and dihydropyridines. beilstein-journals.orgnih.gov The process typically involves the deprotonation of the N-H group with a strong base, such as sodium hydride (NaH), to form a sodium amide intermediate. This highly nucleophilic intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to yield the N-alkylated product. The reaction can potentially yield a mixture of mono- and di-alkylated products, depending on the stoichiometry of the reagents and reaction conditions.

N-Acylation: The reaction of the dihydroperimidine core with acylating agents, such as acyl chlorides or acid anhydrides, introduces an acyl group onto one or both nitrogen atoms. This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the HCl generated when using acyl chlorides. For less reactive N-H bonds, particularly in N-aryl systems where the lone pair is delocalized, more forceful conditions may be required, such as pre-deprotonation with a strong base like NaH before the addition of the acylating agent. reddit.com

Table 1: Potential Derivatization Reactions of the Dihydroperimidine Core

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | N-Alkyl-2,3-dihydro-1H-perimidine |

| N,N'-Dialkylation | 1. Strong Base (e.g., NaH, excess)2. Alkyl Halide (R-X, excess) | N,N'-Dialkyl-2,3-dihydro-1H-perimidine |

Pathways for Aromatization to Perimidines

One of the most significant chemical transformations of the 2,3-dihydro-1H-perimidine system is its oxidation, or dehydrogenation, to the fully aromatic perimidine scaffold. This conversion is often a key step in synthetic routes where the dihydro compound is a stable intermediate. mdpi.com The driving force for this reaction is the formation of a thermodynamically stable, extended aromatic π-system. Various oxidizing agents and catalytic systems can accomplish this transformation.

Oxidation with High-Valent Quinones: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for dehydrogenation reactions. DDQ is a powerful electron acceptor and facilitates the removal of a hydride ion (H⁻) from the dihydroperimidine, followed by proton loss to yield the aromatic perimidine. The reaction proceeds readily due to the large thermodynamic driving force associated with the formation of the aromatic product and the hydroquinone (B1673460) form of DDQ.

Catalytic Dehydrogenation: Metal-catalyzed dehydrogenation offers an alternative pathway. For instance, copper(II) acetate (B1210297) (Cu(OAc)₂) can be used as a catalyst under aerobic conditions. nih.gov In this process, the copper catalyst facilitates the oxidative dehydrogenation, with molecular oxygen from the air acting as the terminal oxidant. Other transition metal catalysts can also be employed for similar dehydrogenation processes.

Table 2: Common Methods for Aromatization of 2,3-Dihydro-1H-perimidines

| Method | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|

| Quinone Oxidation | DDQ | Inert solvent (e.g., Dioxane, Toluene), RT or heat | 2-(4-methoxyphenyl)-1H-perimidine |

Cycloaddition and Condensation Reactions of the Ring System

The dihydroperimidine ring system, containing nucleophilic nitrogen atoms and adjacent C-N bonds, can participate in cycloaddition and condensation reactions to form more complex, fused heterocyclic structures.

1,3-Dipolar Cycloaddition: The dihydroperimidine scaffold can be a precursor to a 1,3-dipole, which can then undergo cycloaddition reactions. For example, the synthesis of pyrrolo[1,2-a]perimidines has been achieved through reactions that likely proceed via a 1,3-dipolar cycloaddition mechanism. nih.gov In such a transformation, an intermediate azomethine ylide can be generated from the perimidine system, which then reacts with a suitable dipolarophile (e.g., an activated alkene or alkyne) to form a five-membered ring fused to the original perimidine core. The Huisgen 1,3-dipolar cycloaddition is a powerful and general method for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.orgijrpc.com

Condensation Reactions: The two N-H groups of the dihydroperimidine ring can act as a dinucleophile in condensation reactions with bis-electrophiles, leading to the formation of new fused rings. For instance, reaction with 1,3-dicarbonyl compounds (such as acetylacetone (B45752) or diethyl malonate) or their equivalents under acidic or thermal conditions can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. nih.gov This strategy is a common method for building polycyclic heterocyclic systems. While direct examples starting from 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine are not prevalent, the principle is well-established in the synthesis of fused nitrogen heterocycles. nih.gov

Table 3: Examples of Ring-Forming Reactions

| Reaction Type | Reactants | Resulting Fused Ring System |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Dihydroperimidine derivative, Dipolarophile (e.g., Maleimide) | Fused Pyrrolidine Ring (e.g., Pyrrolo[1,2-a]perimidine) |

| Condensation | Dihydroperimidine, 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Fused Pyrimidine Ring |

Advanced Applications in Chemical Science

Precursors for N-Heterocyclic Carbene (NHC) Ligands and Pincer Complexes

The dihydroperimidine scaffold is a versatile precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, which are a cornerstone of modern organometallic chemistry and catalysis. nsf.gov NHCs are valued for their strong σ-donating properties, which form robust bonds with metal centers and enhance the stability and activity of catalysts. nih.gov The 2,3-dihydro-1H-perimidine structure can be readily converted into a perimidin-2-ylidene, a six-membered ring NHC, which offers different steric and electronic properties compared to the more common five-membered imidazolylidenes. nsf.gov

Synthesis of Dihydroperimidine-Based Pincer Pro-ligands

The synthesis of pincer pro-ligands from a dihydroperimidine core involves the introduction of donor "arms" onto the nitrogen atoms of the heterocyclic ring. A common strategy is the functionalization of the N-H bonds. For instance, N,N′-Bis(diphenylphosphanylmethyl)-2,3-dihydro-1H-perimidine can be prepared, which serves as a PNP-type pincer pro-ligand. nsf.gov

The general synthetic approach, adaptable to the 2-(4-methoxyphenyl) derivative, proceeds in two main stages:

Formation of the Dihydroperimidine Core : Condensation of 1,8-diaminonaphthalene (B57835) with 4-methoxybenzaldehyde (B44291) yields 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine. researchgate.net

Functionalization of N-H Bonds : The two secondary amine groups are then functionalized. To create a PNP pincer pro-ligand, the compound would be reacted with reagents like chlorodiphenylphosphine (B86185) in the presence of a base.

This modular synthesis allows for variation at the 2-position (e.g., with the 4-methoxyphenyl (B3050149) group) and on the pincer arms, enabling fine-tuning of the ligand's electronic and steric properties for specific catalytic applications.

Metal Complexation Strategies and Coordination Chemistry

Dihydroperimidine-derived ligands, particularly in their NHC form, can coordinate with a wide array of transition metals. The transformation of the dihydroperimidine into the NHC ligand typically involves deprotonation at the C2 position to form a perimidinium salt, followed by deprotonation to yield the free carbene, which is then trapped by a metal precursor.

Alternatively, pincer complexes can be formed directly from the pro-ligand. The coordination chemistry of a PNP-dihydroperimidine pro-ligand can lead to intermediates that are subsequently converted to the final NHC pincer complex. nsf.gov Perimidine-based NHC ligands have been successfully complexed with numerous metals, including those from groups 8-11, such as rhodium, iridium, palladium, platinum, silver, and gold. nsf.govucd.ie The coordination involves the formation of a strong metal-carbon bond with the carbene, and in the case of pincer ligands, additional coordination via the donor arms to create a stable, tridentate chelate structure.

| Metal Center | Complex Type | Reported Application |

| Rhodium(I) | NHC Complex | Transfer Hydrogenation |

| Iridium | NHC Pincer Complex | C-H Activation, Dehydrogenative Silylation |

| Gold(I) | NHC Complex | Analogues of Gold-based Drugs |

| Platinum | NHC Complex | General Organometallic Studies |

This table summarizes findings for the general perimidine-based NHC scaffold, providing a basis for the potential coordination chemistry of ligands derived from this compound. nsf.gov

Catalytic Applications of Derived Metal Complexes (e.g., C-H Activation, C-N Cross-Coupling)

Metal complexes featuring perimidine-based NHC and pincer ligands are promising catalysts for a variety of organic transformations. The strong M-C bond imparts high stability, which is advantageous in demanding catalytic cycles.

C-H Activation : Iridium complexes bearing hemilabile perimidine-based NHC ligands have demonstrated catalytic activity in C-H activation. nsf.gov The design of the ligand, including the substituents on the nitrogen atoms, plays a crucial role in the catalytic efficiency. Palladium-catalyzed C-H activation is a powerful tool in organic synthesis, and the development of robust ligands like NHCs is critical to its advancement. rsc.orgmdpi.com

C-N Cross-Coupling : Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental in the synthesis of pharmaceuticals and organic materials. nih.gov The performance of these reactions is highly dependent on the ligand used. While specific studies using this compound-derived ligands in C-N coupling were not identified in the search, NHC ligands in general are known to be effective in this context, suggesting a potential application for these systems. nih.govnih.gov

Role in Materials Chemistry as Scaffolds or Intermediates

The perimidine ring system is a known chromophore, and its derivatives have been utilized as coloring agents and dye intermediates for fibers and plastics. nih.gov The extended π-conjugated system of the naphthalene (B1677914) moiety fused to the diazacyclohexane ring is responsible for its ability to absorb light in the visible spectrum.

The this compound can serve as a scaffold or an intermediate in the synthesis of more complex dye molecules. The substituent at the C2 position significantly influences the electronic properties and, consequently, the color of the resulting dye. The 4-methoxyphenyl group is an electron-donating group, which can modulate the wavelength of maximum absorption (λmax) of the chromophore. By modifying this and other positions on the perimidine scaffold, a range of colors and material properties can be achieved.

Development of Chemically Responsive Systems

Chemically responsive systems are materials or molecules that exhibit a measurable change in properties upon interaction with a specific chemical species, such as a metal ion. The design of such systems often relies on incorporating a recognition site (a chelating group) and a signaling unit (a chromophore or fluorophore) into a single molecular platform.

Design Principles for Ion Sensing Based on Dihydroperimidine Platforms

The fundamental design principle for an ion sensor involves a molecule that can selectively bind a target ion, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence. The 2,3-dihydro-1H-perimidine scaffold possesses inherent features that make it a theoretical candidate for such applications.

The two nitrogen atoms within the heterocyclic ring system can act as a bidentate chelation site for metal ions. The binding of a metal ion to this diamine moiety would be expected to alter the electronic structure of the molecule. This alteration could, in turn, affect the π-conjugated system of the perimidine core, leading to a change in its absorption or emission properties. The 2-(4-methoxyphenyl) group could further influence this process through its electronic-donating nature.

However, while the dihydroperimidine platform possesses the basic structural elements for potential use in ion sensing, detailed research and specific design principles for creating chemically responsive systems from this compound for this purpose are not extensively documented in the available literature.

Aggregation-Induced Emission Phenomena in Related Derivatives

Perimidines, while incorporating the efficient fluorophore 1,8-diaminonaphthalene in their structure, typically exhibit dramatically depressed fluorescence. nih.govresearchgate.net This quenching is a notable characteristic of the parent perimidine molecule. However, research into 2-aryl perimidine derivatives has shown that their photophysical properties can be significantly enhanced. The substitution at the 2-position is critical, and strategic molecular design can lead to derivatives with substantially increased fluorescence quantum yields. nih.gov

This enhancement is closely related to the phenomenon of Aggregation-Induced Emission (AIE). AIE is a process where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation in poor solvents or in the solid state. researchgate.net The underlying mechanism for AIE is the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations. In a dilute solution, these molecules can dissipate absorbed energy through non-radiative pathways facilitated by free molecular movement. When aggregated, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission. acs.org

In the context of perimidine derivatives, while the parent molecule's fluorescence is quenched, attaching specific aryl groups at the 2-position can create molecules that are primed for enhanced emission. For instance, derivatives of barbituric acid, which are structurally related to pyrimidines, have been shown to exhibit AIE activity. researchgate.net These molecules are virtually non-luminescent in dilute solutions but become highly emissive upon aggregation. researchgate.net The restriction of intramolecular rotation is identified as the primary cause of this effect. researchgate.net This principle suggests that derivatives of this compound could be designed as AIE luminogens (AIEgens), where aggregation would restrict the rotation of the methoxyphenyl group and the perimidine system, potentially "switching on" strong solid-state fluorescence.

Corrosion Inhibition Studies

Perimidine derivatives, including this compound, have been identified as effective corrosion inhibitors for metals, particularly steel, in various corrosive environments like acidic media and simulated concrete pore solutions. nih.govnih.gov The efficacy of these compounds stems from their molecular structure, which features electron-rich aromatic rings and heteroatoms (nitrogen) that can interact strongly with metal surfaces. researchgate.net

The general mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Studies on related perimidine compounds, such as 1H-perimidine (PMD) and 1H-perimidine-2-thiol (SPMD), have shown that their inhibition efficiency increases with higher concentrations. For instance, SPMD has demonstrated a corrosion efficiency of over 80% for reinforced steel. nih.govresearchgate.net The presence of heteroatoms like nitrogen and sulfur can enhance this effect by forming strong coordinate bonds with iron atoms, which helps to prevent charge transfer during the corrosion process. nih.govresearchgate.net

| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) |

|---|---|---|---|

| 1H-perimidine (PMD) | HRB400 Steel | Simulated Concrete Pore Solution | >80 |

| 1H-perimidine-2-thiol (SPMD) | HRB400 Steel | Simulated Concrete Pore Solution | >80 |

| 1H‑perimidine (PER) | Mild Steel | 1.0 M HCl | >90 |

| 1H‑perimidin‑2‑amine (NPER) | Mild Steel | 1.0 M HCl | >90 |

Adsorption Mechanisms on Metal Surfaces

The protective action of perimidine inhibitors is fundamentally linked to their adsorption onto the metal surface. This process is typically analyzed using adsorption isotherms, with the Langmuir model often providing the best fit for experimental data. nih.govresearchgate.net The adherence to the Langmuir isotherm indicates that the inhibitor molecules form a monolayer on the metal surface. nih.govnih.govnih.gov

The adsorption is a spontaneous process, as evidenced by thermodynamic parameters. The standard Gibbs free energy of adsorption (ΔG°ads) is a key indicator of the nature of the interaction. For perimidine derivatives, the calculated ΔG°ads values are typically negative, confirming spontaneity. The magnitude of ΔG°ads suggests the type of adsorption: values around -20 kJ/mol or less negative are indicative of physisorption (physical adsorption), while values of -40 kJ/mol or more negative suggest chemisorption (chemical adsorption). researchgate.net For PMD and SPMD, the ΔG°ads values were found to be -36.11 and -37.18 kJ/mol, respectively, which points to a mixed adsorption mechanism involving both strong physical and chemical interactions between the inhibitor and the iron surface. nih.gov This mixed-mode adsorption, involving electrostatic interactions and the formation of coordinate bonds, leads to a stable and effective protective film.

| Inhibitor | Adsorption Isotherm Model | ΔG°ads (kJ/mol) | Type of Adsorption |

|---|---|---|---|

| 1H-perimidine (PMD) | Langmuir | -36.11 | Mixed (Physisorption & Chemisorption) |

| 1H-perimidine-2-thiol (SPMD) | Langmuir | -37.18 | Mixed (Physisorption & Chemisorption) |

Theoretical Modeling of Inhibitor-Substrate Interactions

Theoretical calculations, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide profound insights into the inhibitor-metal interaction at a molecular level. mdpi.comrsc.org These computational methods are used to correlate the electronic structure of the inhibitor molecule with its performance and to visualize its adsorption behavior on the metal substrate.

DFT calculations are employed to determine various quantum chemical parameters. A study specifically on this compound (MPDP) computed these parameters using the B3LYP/6-311++G(d,p) level of theory. Key descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. The energy gap (ΔE = ELUMO - EHOMO) is another crucial parameter; a smaller ΔE generally implies higher reactivity and better inhibition performance.

Molecular Dynamics (MD) simulations complement DFT by modeling the dynamic process of inhibitor adsorption. These simulations can predict the most stable adsorption configuration of the inhibitor on the metal surface, often showing a parallel or planar orientation that maximizes surface coverage. mdpi.com MD also allows for the calculation of interaction and binding energies, which quantify the strength of the adsorption between the inhibitor and the metal surface, further explaining the stability of the protective film. acs.orgmdpi.com

| Parameter | Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.04 eV | Indicates electron-donating ability |

| ELUMO | -0.56 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 4.48 eV | Relates to molecular reactivity and stability |

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Chiral Dihydroperimidines

The development of synthetic routes to enantiomerically pure chiral compounds is a cornerstone of modern medicinal and materials chemistry. For 2-aryl-2,3-dihydro-1H-perimidines, where the C2 carbon is a stereocenter, the field of asymmetric synthesis is largely nascent. Future research must address this gap to unlock the potential of chiral dihydroperimidines in stereospecific applications.

A primary avenue for exploration is the development of chiral Brønsted acid catalysis . Catalysts such as chiral phosphoric acids (CPAs) have proven highly effective in the enantioselective synthesis of other N-heterocycles, including dihydroquinolones and pyrrolidines. The strategy involves the activation of the imine intermediate, formed from 1,8-diaminonaphthalene (B57835) and 4-methoxybenzaldehyde (B44291), within a chiral environment, guiding the subsequent intramolecular cyclization to favor one enantiomer. Future work should focus on designing and screening a library of CPAs with varying steric and electronic properties to achieve high enantioselectivity (ee) for the 2-(4-methoxyphenyl) derivative.

Another promising approach is the use of chiral organocatalysts . Proline and its derivatives, as well as cinchona alkaloids, have been successfully employed in asymmetric Mannich and Michael reactions, which are mechanistically related to dihydroperimidine formation. The development of bifunctional organocatalysts, which can activate both the nucleophilic diamine and the electrophilic aldehyde, could provide a powerful tool for controlling the stereochemical outcome of the condensation reaction.

Finally, transition metal catalysis with chiral ligands presents a viable, albeit more complex, route. Chiral N-heterocyclic carbene (NHC) ligands or planar-chiral heterocycles complexed with metals like palladium, rhodium, or copper could be designed to catalyze the asymmetric cyclocondensation. This would involve the formation of a chiral metal-imine complex, followed by a diastereoselective intramolecular attack by the second amino group.

| Proposed Asymmetric Strategy | Catalyst Class Example | Potential Advantages |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acids (CPAs) | Metal-free, operational simplicity, high enantioselectivity demonstrated in analogous systems. |

| Organocatalysis | Proline derivatives, Cinchona alkaloids | Green chemistry approach, readily available catalysts, potential for bifunctional activation. |

| Transition Metal Catalysis | Pd, Rh, or Cu with chiral NHC ligands | High catalytic turnover, potential for novel reactivity pathways. |

Exploration of Novel Catalytic Systems for Dihydroperimidine Synthesis

While traditional acid and metal catalysts are effective, the future of dihydroperimidine synthesis lies in the development of more sustainable, efficient, and reusable catalytic systems. researchgate.net Research in this area is crucial for making the synthesis of compounds like 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine more industrially viable and environmentally friendly.

Nanocatalysis represents a significant frontier. The use of magnetic nanocatalysts, such as Fe3O4 cores functionalized with acidic groups (e.g., Fe3O4@zeolite-SO3H), offers a compelling combination of high catalytic activity due to large surface area and facile separation and recyclability using an external magnet. nih.gov Future work should explore different core materials and surface functionalizations to optimize catalytic efficiency and substrate scope under mild, solvent-free conditions. researchgate.net

Metal-Organic Frameworks (MOFs) are another class of materials with immense potential. Their high porosity, tunable structures, and the presence of catalytically active metal nodes or functionalized organic linkers make them ideal candidates for heterogeneous catalysis. A future research direction would be the rational design and synthesis of MOFs with Lewis or Brønsted acidic sites specifically tailored for the cyclocondensation reaction between 1,8-diaminonaphthalene and aldehydes. The well-defined pore structure of MOFs could also impart size and shape selectivity to the reaction.

Furthermore, the exploration of biopolymer-based catalysts , such as chitosan (B1678972) hydrochloride, aligns with the principles of green chemistry. nih.gov These catalysts are derived from renewable resources, are biodegradable, and can be highly effective. Research should focus on modifying these biopolymers to enhance their catalytic activity and stability, enabling their use in aqueous media and simplifying product purification.

| Novel Catalyst Type | Specific Example | Key Advantages for Future Research |

| Magnetic Nanocatalysts | Fe3O4@zeolite-SO3H | High efficiency, excellent recyclability, suitable for green reaction conditions. nih.gov |

| Metal-Organic Frameworks (MOFs) | Custom-designed acidic MOFs | High surface area, tunable porosity, potential for shape selectivity. |

| Biopolymer-based Catalysts | Modified Chitosan | Renewable, biodegradable, compatible with aqueous media, green chemistry. nih.gov |

Integration with Advanced Spectroscopic Techniques for In-Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization, scale-up, and ensuring reaction safety and efficiency. The integration of advanced, real-time spectroscopic techniques, often termed Process Analytical Technology (PAT) or operando spectroscopy, is a largely unexplored avenue in the context of dihydroperimidine synthesis.

Future research should employ in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy . By inserting a probe directly into the reaction vessel, these techniques can monitor the real-time concentration changes of reactants (disappearance of C=O stretch from the aldehyde), intermediates (formation of the imine C=N bond), and the final product. This data allows for precise determination of reaction endpoints, identification of potential side reactions, and the development of detailed kinetic models.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers even more detailed structural information. Flow-NMR systems can be used to continuously monitor the reaction mixture, providing unambiguous identification of all species present. This would be particularly valuable for studying the mechanism of catalysis, observing catalyst-substrate interactions, and detecting transient intermediates that are invisible to offline methods like TLC or HPLC. The application of such techniques would transform the study of dihydroperimidine synthesis from a series of static snapshots to a dynamic "molecular movie."

Extended Computational Studies on Excited State Dynamics and Photophysical Properties

The photophysical properties of perimidine derivatives are of great interest for applications in dyes, sensors, and optical materials. While initial computational work has been performed on this compound (MPDP), significant avenues for deeper theoretical investigation remain. A 2017 study successfully used Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to compute the molecule's geometrical parameters, vibrational frequencies (FTIR/Raman), NMR chemical shifts, and UV-Vis spectrum. nih.gov The study also investigated the HOMO-LUMO energy gap and molecular electrostatic potential. nih.gov

Future computational work should build upon this foundation by focusing on the excited state dynamics . Using Time-Dependent DFT (TD-DFT), researchers can move beyond static absorption spectra to model the entire photophysical lifecycle of the molecule. This includes simulating fluorescence emission energies, calculating radiative and non-radiative decay rates, and identifying the pathways for intersystem crossing to triplet states. Such studies are crucial for rationally designing new derivatives with enhanced fluorescence quantum yields or specific phosphorescent properties. nih.gov

Furthermore, ab initio molecular dynamics (AIMD) simulations can be employed to model the structural changes that occur in the excited state. This could reveal, for example, the dynamics of excited-state intramolecular proton transfer (ESIPT) if suitable functional groups are present, or the torsional relaxation of the 4-methoxyphenyl (B3050149) group relative to the perimidine core. Understanding these ultrafast processes is key to controlling the photophysical outcomes and designing molecules for applications in areas like photosensitization or molecular motors.

| Computational Method | Research Focus | Potential Outcome |

| Time-Dependent DFT (TD-DFT) | Fluorescence, phosphorescence, decay rates | Design of molecules with tailored emission properties (color, quantum yield). nih.gov |

| Ab Initio Molecular Dynamics (AIMD) | Structural relaxation in the excited state | Understanding of photostability and non-radiative decay pathways. |

| Solvent Effect Modeling | Solvatochromism, polarity effects | Predicting photophysical behavior in different chemical environments. |

Design and Synthesis of Perimidine Derivatives for Advanced Materials Science Applications

The unique π-electron system and electron-donating nitrogen atoms of the perimidine core make it an attractive building block for advanced functional materials. researchgate.net Research should be directed towards the synthesis of novel derivatives of this compound with tailored properties for specific high-performance applications.

In the field of organic electronics , perimidine units can be incorporated into polymer backbones or as pendant groups. nih.gov The electron-rich nature of the perimidine moiety suggests potential applications in hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) or as donor units in organic photovoltaics (OPVs). Future synthesis efforts could focus on creating conjugated polymers by linking perimidine units through the aryl substituent or by functionalizing the naphthalene (B1677914) core to enable polymerization.

The development of functional polymers with perimidine side chains is another promising direction. These polymers could be used as corrosion inhibitors, where the nitrogen atoms can coordinate to metal surfaces to form a protective layer. mdpi.com By synthesizing polymers with this functionality, more robust and durable anticorrosion coatings could be developed.

Finally, the inherent fluorescence of some perimidine derivatives can be harnessed for chemosensors . By introducing specific receptor groups onto the perimidine scaffold, sensors can be designed to detect metal ions, anions, or neutral molecules through changes in their fluorescence emission ("turn-on" or "turn-off" sensing). The 2-(4-methoxyphenyl) group can be readily functionalized to introduce such binding sites, opening a path to a new class of highly selective and sensitive optical sensors. mdpi.com

Q & A

Basic: What catalytic systems are optimal for synthesizing 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine?

Methodological Answer:

The compound can be efficiently synthesized using nano-γ-Al₂O₃/SbCl₅ as a heterogeneous catalyst. This system promotes cyclocondensation of 1,8-diaminonaphthalene with 4-methoxybenzaldehyde under solvent-free conditions at 80–100°C, achieving high yields (>85%). The catalyst's high surface area and Lewis acid properties enhance reaction kinetics and selectivity. Post-synthesis, the catalyst can be recovered and reused without significant loss of activity .

Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- ¹H-NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, dihydroperimidine NH at δ 5.2–5.5 ppm) .

- X-ray crystallography : Resolves the planar perimidine core and methoxyphenyl orientation. SHELX software is widely used for refinement, with typical R-factors < 0.06 .

Advanced: How do computational methods (DFT) elucidate electronic and vibrational properties?

Methodological Answer:

DFT/B3LYP/6-311++G(d,p) calculations provide:

- HOMO-LUMO analysis : Bandgap (~4.2 eV) indicates charge-transfer potential .

- Vibrational assignments : Matches experimental FT-IR bands (e.g., C-H bending at 1450 cm⁻¹) via VEDA4 software .

- Molecular Electrostatic Potential (MEP) : Reveals nucleophilic/electrophilic sites (e.g., negative charge localized on methoxy oxygen) .

Discrepancies between computed and experimental data (e.g., bond lengths) are resolved using scaling factors for vibrational modes .

Advanced: What methodologies assess its potential as an enzyme inhibitor?

Methodological Answer:

- Molecular docking : AutoDock/Vina simulates binding to target enzymes (e.g., cyclooxygenase-2). Docking scores (ΔG < −7 kcal/mol) suggest strong interactions with active-site residues .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···π interactions) influencing binding stability .

- In vitro assays : Test inhibition of enzymes like acetylcholinesterase using Ellman’s method (IC₅₀ values < 10 µM indicate potency) .

Data Contradiction: How to resolve inconsistencies in spectral data from different synthetic routes?

Methodological Answer:

- Cross-validation : Compare NMR/FT-IR data with DFT-predicted spectra (e.g., Gaussian 03) to identify artifacts like solvent peaks .

- Crystallographic refinement : Use SHELXL to resolve disorder in dihydroperimidine rings, which may cause conflicting NMR interpretations .

- Control experiments : Replicate syntheses under standardized conditions (e.g., inert atmosphere) to exclude oxidation byproducts .

Advanced: What experimental designs evaluate its bioactivity in cancer models?

Methodological Answer:

- Cell line selection : Use MCF-7 (breast), A549 (lung), and U373 (glioblastoma) cells cultured in RPMI-1640 + 10% FBS .

- Dose-response assays : Treat cells with 1–100 µM compound for 48–72 hours; measure viability via MTT (IC₅₀ < 50 µM indicates efficacy) .

- Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3 activation) .

Advanced: How is vibrational energy distribution analyzed in this compound?

Methodological Answer:

- VEDA4 software : Assigns vibrational modes by partitioning potential energy distributions (PEDs). For example, 85% PED for C=N stretch confirms its dominance in the 1600 cm⁻¹ band .

- Raman spectroscopy : Complementary to FT-IR; detects low-frequency modes (e.g., ring puckering at 300–500 cm⁻¹) .

- Temperature-dependent studies : Resolve dynamic disorder in crystals using variable-temperature XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.